4-Fluoro-N-isobutyl-3-methoxyaniline

Catalog No.
S12525012
CAS No.
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-isobutyl-3-methoxyaniline

Product Name

4-Fluoro-N-isobutyl-3-methoxyaniline

IUPAC Name

4-fluoro-3-methoxy-N-(2-methylpropyl)aniline

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3

InChI Key

KOSPYOGZFKNYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)F)OC

4-Fluoro-N-isobutyl-3-methoxyaniline is an organic compound characterized by the presence of a fluorine atom, an isobutyl group, and a methoxy substituent on an aniline structure. Its molecular formula is C12_{12}H16_{16}FNO, and it has a molecular weight of approximately 215.26 g/mol. The compound's structure features a fluorine atom at the para position relative to the amino group, which is linked to an isobutyl group and a methoxy group at the meta position. This unique arrangement contributes to its chemical properties and biological activities.

Typical of aniline derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the methoxy group, which is an electron-donating group, enhances the reactivity of the aromatic ring towards electrophiles.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophilic reagents.
  • Reduction Reactions: The nitro derivatives of this compound can be reduced to form corresponding amines.

These reactions facilitate the synthesis of more complex molecules and derivatives that can be utilized in pharmaceutical applications.

Research indicates that 4-Fluoro-N-isobutyl-3-methoxyaniline exhibits significant biological activity, particularly in cancer research. It has been studied for its potential as a receptor tyrosine kinase inhibitor, which plays a crucial role in cancer cell signaling pathways. Compounds with similar structures have shown varying degrees of efficacy against different types of cancer cells, indicating that modifications to the aniline structure can influence biological activity significantly .

The synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline can be achieved through several methods:

  • Direct Amination: The reaction of 4-fluoro-3-methoxybenzene with isobutylamine under suitable conditions can yield 4-Fluoro-N-isobutyl-3-methoxyaniline.
  • Reduction of Nitro Compounds: Starting from 4-fluoro-3-methoxy-nitrobenzene, reduction using iron powder in acidic conditions can produce the corresponding amine .
  • Nucleophilic Substitution: The introduction of the isobutyl group can also be accomplished through nucleophilic substitution reactions involving appropriate alkyl halides.

These methods provide flexibility in synthesizing this compound and its derivatives.

4-Fluoro-N-isobutyl-3-methoxyaniline has potential applications in:

  • Pharmaceutical Development: Its structure suggests utility as a lead compound in developing new anticancer agents due to its ability to inhibit receptor tyrosine kinases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique chemical properties may allow for applications in creating novel materials or coatings.

Interaction studies involving 4-Fluoro-N-isobutyl-3-methoxyaniline have focused on its binding affinity to various biological targets. For example, studies have shown that modifications to the aniline structure can significantly affect binding interactions with receptor tyrosine kinases, which are critical in cancer progression . Understanding these interactions helps optimize the compound for better efficacy and selectivity in therapeutic applications.

Several compounds share structural similarities with 4-Fluoro-N-isobutyl-3-methoxyaniline. A comparison highlights its unique characteristics:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-isopropyl-3-methoxyanilineIsopropyl instead of isobutyl; similar methoxy groupModerate receptor tyrosine kinase inhibition
4-Bromo-N-isobutyl-3-methoxyanilineBromine substitution instead of fluorinePotentially different activity profile
N-(4-Fluorophenyl)-N-isobutylamineLacks methoxy group; simpler structureVaries widely based on substitution

These comparisons illustrate how small changes in substituents can lead to significant differences in biological activity and chemical properties, emphasizing the importance of structural design in drug development.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.121592296 g/mol

Monoisotopic Mass

197.121592296 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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